molecular formula C17H33ClNPS B015430 Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride CAS No. 211919-65-2

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride

Cat. No.: B015430
CAS No.: 211919-65-2
M. Wt: 349.9 g/mol
InChI Key: SUTWGKKLKYNEMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is a chemical compound with the molecular formula C17H33ClNPS. It is primarily used in proteomics research and other scientific applications . This compound is known for its unique structure, which includes a phosphonium ion and a thiazole ring, making it a valuable reagent in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride typically involves the reaction of tri-n-butylphosphine with a thiazole derivative under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various thiazole derivatives .

Scientific Research Applications

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride involves its interaction with molecular targets through its phosphonium ion and thiazole ring. These interactions can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    Tri-N-butylphosphine: A related compound with similar reactivity but lacking the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole structures but different substituents.

Uniqueness

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is unique due to its combination of a phosphonium ion and a thiazole ring, which provides distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

tributyl-[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTWGKKLKYNEMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClNPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449848
Record name Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211919-65-2
Record name Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Reactant of Route 2
Reactant of Route 2
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Reactant of Route 3
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Reactant of Route 4
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Reactant of Route 5
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Reactant of Route 6
Reactant of Route 6
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.